molecular formula C9H8F2N2O2 B8275938 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile

4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile

Cat. No. B8275938
M. Wt: 214.17 g/mol
InChI Key: HLOSZFSJAUTHTI-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of 4-hydroxy-2-methoxy-6-methylnicotinonitrile (2.0 g, 12.2 mmol) in N,N-dimethylformamide (10 mL) was added sodium hydride (880 mg, 36.6 mmol) at 0° C. and the mixture was stirred for 0.5 hour, Ethyl 2-chloro-2,2-difluoroacetate (5.4 g, 39.0 mmol) was added with vigorous stirring, over the course of 20 min. The suspension was warmed to 80° C. overnight under N2. The mixture was quenched into Na2CO3 (200 mL). It was partitioned between water (500 mL) and ethyl acetate (500 mL), the organic layer was dried and concentrated to afford the crude, which was purified by flash column (PE:EA=20:1) to afford 4-(difluoromethoxy)-2-methoxy-6-methylnicotinonitrile (550 mg yellow solid, 22.0% yield).
Name
4-hydroxy-2-methoxy-6-methylnicotinonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([O:10][CH3:11])[N:5]=[C:4]([CH3:12])[CH:3]=1.[H-].[Na+].Cl[C:16]([F:23])([F:22])C(OCC)=O>CN(C)C=O>[F:22][CH:16]([F:23])[O:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([O:10][CH3:11])[N:5]=[C:4]([CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-hydroxy-2-methoxy-6-methylnicotinonitrile
Quantity
2 g
Type
reactant
Smiles
OC1=CC(=NC(=C1C#N)OC)C
Name
Quantity
880 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched into Na2CO3 (200 mL)
CUSTOM
Type
CUSTOM
Details
It was partitioned between water (500 mL) and ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column (PE:EA=20:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(OC1=CC(=NC(=C1C#N)OC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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